molecular formula C7H4O2S2 B046883 Thieno[3,2-b]thiophene-2-carboxylic acid CAS No. 1723-27-9

Thieno[3,2-b]thiophene-2-carboxylic acid

Cat. No. B046883
CAS RN: 1723-27-9
M. Wt: 184.2 g/mol
InChI Key: GVZXSZWCZGKLRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[3,2-b]thiophene-2-carboxylic acid involves several methods, including catalytic vapor-phase reactions and reactions involving bromine→lithium exchange. Fuller et al. (1997) reported large-scale synthesis methods, including catalytic vapor-phase reactions at 550 °C between 2-(2-thienyl)ethanol and carbon disulfide, leading to the formation of thieno[3,2-b]thiophene-2-carboxylic acid and its derivatives (Fuller, Iddon, & Smith, 1997).

Molecular Structure Analysis

Molecular and electronic structure analyses have been conducted using methods such as AM1 and MNDO. Studies by Buemi (1989) optimized the molecular geometry of thieno[3,4-b]thiophene-2-carboxylic acid and its derivatives, revealing equilibrium between two or more conformations and predicting that the most stable conformations are planar (Buemi, 1989).

Chemical Reactions and Properties

The chemical reactivity of thieno[3,2-b]thiophene-2-carboxylic acid includes various substitution reactions, metallation, and bromine→lithium exchange reactions. These reactions facilitate the synthesis of diverse derivatives with different substituents, showcasing the compound's versatility in chemical synthesis and applications in material science (Fuller, Iddon, & Smith, 1997).

Physical Properties Analysis

The physical properties of thieno[3,2-b]thiophene-2-carboxylic acid derivatives, such as liquid-crystalline behaviors and low molar mass, have been explored to understand their potential in creating new materials. Gipson et al. (2009) synthesized a family of alkyl 5-(4-hexyloxyphenyl)thieno[3,2-b]thiophene-2-carboxylate liquid crystals, displaying enantiotropic smectic A phases with significant implications for liquid crystal technology (Gipson, Sampson, & Seed, 2009).

Chemical Properties Analysis

The introduction of functional groups through chemical reactions alters the chemical properties of thieno[3,2-b]thiophene-2-carboxylic acid, enabling its application in various domains, including organic electronics and photovoltaics. For instance, the synthesis and mesogenic behavior of thieno[3,2-b]thiophene-2-carboxylate esters have been investigated, highlighting their potential in the development of new liquid crystal materials with specific orientation and phase behavior (Gipson, Sampson, & Seed, 2009).

Scientific Research Applications

  • A ureidothiophene carboxylic acid library, including thieno[3,2-b]thiophene-2-carboxylic acid derivatives, was synthesized for potential use in high-throughput screening of analgesic, antalgic, and antiinflammatory applications (Le Foulon et al., 2005).

  • Aryl-substituted thieno[3,2-b]thiophene derivatives have been synthesized, which can be used for constructing new N,S-heterotetracenes, demonstrating potential in organic synthesis (Demina et al., 2019).

  • A method to synthesize benzo[b]thiophene-2-carboxylic acids through halogen-promoted cyclization offers a convenient pathway to create useful quantities of thieno[2,3-b]thiophene (Schneller & Petru, 1974).

  • Supramolecular liquid-crystalline complexes derived from thieno[3,2-b]thiophene-2-carboxylic acids have been created for potential applications in materials science (Tso et al., 1998).

  • Catalytic liquid-phase oxidation of 3-methylthieno[2,3-b]-thiophene and 3-methylthieno[3,2-b]-thiophene in acetic acid produces thieno[2,3-b]-3-carboxylic acid, highlighting a synthetic pathway for these compounds (Litvinov et al., 1975).

  • Thieno(3,3-d)- and -(3,4-d)-pyrimidines, related to thieno[3,2-b]thiophene-2-carboxylic acid, have been shown to exhibit potential antiulcer and antiallergic effects, including anti-inflammatory and anti-allergic properties (Briel et al., 1992).

  • Low molar mass thieno[3,2-b]thiophene-2-carboxylate ester-based mesogens were synthesized, offering applications in liquid crystal technology due to their higher melting points and transition temperatures compared to phenyl analogues (Gipson et al., 2009).

  • NIR-absorbing poly(thieno[3,4-b]thiophene-2-carboxylic acid) has been investigated for use as a polymer dye in dye-sensitized solar cells, significantly enhancing power conversion efficiency by adsorbing on TiO2 and N3 (Saji et al., 2010).

Safety And Hazards

Thieno[3,2-b]thiophene-2-carboxylic acid is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

thieno[3,2-b]thiophene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O2S2/c8-7(9)6-3-5-4(11-6)1-2-10-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZXSZWCZGKLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349773
Record name Thieno[3,2-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-b]thiophene-2-carboxylic acid

CAS RN

1723-27-9
Record name Thieno[3,2-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[3,2-b]thiophene-2-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
H Deng, H Hu, M He, J Hu, W Niu… - Journal of medicinal …, 2011 - ACS Publications
Screening with dynamic mass redistribution (DMR) assays in a native cell line HT-29 led to identification of two novel series of chemical compounds, 2-(4-methylfuran-2(5H)-ylidene)…
Number of citations: 73 pubs.acs.org
H Deng, J Hu, H Hu, M He, Y Fang - Bioorganic & medicinal chemistry …, 2012 - Elsevier
The optimization of a series of thieno[3,2-b]thiophene-2-carboxylic acid derivatives for agonist activity against the GPR35 is reported. Compounds were optimized to achieve β-arrestin-…
Number of citations: 18 www.sciencedirect.com
RM Gipson, P Sampson, AJ Seed - Liquid Crystals, 2009 - Taylor & Francis
The synthesis of a family of alkyl 5-(4-hexyloxyphenyl)thieno[3,2-b]thiophene-2-carboxylate liquid crystals is described. The synthetic methodology utilised includes a Fiesselmann …
Number of citations: 14 www.tandfonline.com
LS Fuller, B Iddon, KA Smith - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
Methods for the large-scale synthesis of thieno[3,2-b]thiophene [including a catalytic vapour-phase reaction (at 550 C) between 2-(2-thienyl)ethanol and carbon disulfide], its 2-…
Number of citations: 198 pubs.rsc.org
MO Ahmed, W Pisula, SG Mhaisalkar - Molecules, 2012 - mdpi.com
Three derivatives of thieno[3,2-b]thiophene end-capped with phenyl units have been synthesized and characterized by MALDI TOF mass spectroscopy, elemental analysis, UV-vis …
Number of citations: 23 www.mdpi.com
J Dong, K Kawabata, T Seino, F Yang, H Goto - Liquid Crystals, 2013 - Taylor & Francis
A series of thieno[3,2-b]thiophene-based liquid crystalline molecules has been synthesised. To investigate the effects of alkyl substituent groups and structure of mesogenic cores, eight …
Number of citations: 12 www.tandfonline.com
Y He, W Wu, G Zhao, Y Liu, Y Li - Macromolecules, 2008 - ACS Publications
Poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene) (DH-PTTV) was prepared by the Pd-catalyzed Stille-coupling method. Compared with poly(3-hexylthienylene vinylene) (P3HTV), …
Number of citations: 88 pubs.acs.org
T Karthick, V Balachandran, S Perumal - Spectrochimica Acta Part A …, 2015 - Elsevier
Thiophene derivatives have been focused in the past decades due to their remarkable biological and pharmacological activities. In connection with that the conformational stability, …
Number of citations: 16 www.sciencedirect.com
N Hien, DQ Hoan - Manuscript has sent for publishing - hnue.edu.vn
Using the Sonogashira cross-coupling reactions synthesized seven new thieno [3, 2-b] thiophen derivatives in moderate yield. The procedure was optimized and found that …
Number of citations: 1 hnue.edu.vn
M Zhang, X Zhang, P Guo, J Lv, X Wang… - Journal of Materials …, 2019 - cambridge.org
Two wide band gap conjugated polymers, namely PBDT-TT25 and PBDT-TT36, derived from (4,8-bis(4,5-dioctyl-thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl)bis(…
Number of citations: 2 www.cambridge.org

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